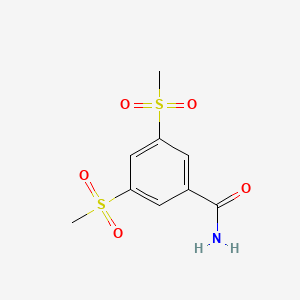
3,5-Bis(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C9H11NO5S2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiarrhythmic Activity
A study by Ellingboe et al. (1992) explored the Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides, including compounds closely related to 3,5-Bis(methylsulfonyl)benzamide. These compounds showed potent activity and specificity in blocking the delayed rectifier potassium current (IK), which is crucial in the prolongation of action potential duration in cardiac applications (Ellingboe et al., 1992).
Polymer Synthesis
Yang et al. (1999) discussed the use of a compound similar to this compound in the synthesis of hyperbranched aromatic polyamides. These polymers, derived from thermal polymerization, show potential in various industrial applications due to their solubility and molecular weight properties (Yang, Jikei, & Kakimoto, 1999).
Fertility Hormone Receptor Antagonism
Wrobel et al. (2002) identified compounds including (bis)sulfonic acid, (bis)benzamides as antagonists to the follicle-stimulating hormone receptor (FSHR). This research suggests potential applications in fertility treatments or hormonal regulation (Wrobel et al., 2002).
Cancer Treatment Research
Huang et al. (2015) synthesized a methylsulfonyl NDGA derivative, closely related to this compound, which inhibited the MDR1 gene expression. This research points to possible applications in cancer treatment, particularly in overcoming multidrug resistance in cancer cells (Huang et al., 2015).
Electrophysiological Activity
Morgan et al. (1990) synthesized and tested N-substituted imidazolylbenzamides for cardiac electrophysiological activity. These compounds, including variations of this compound, demonstrated significant potential as selective class III agents in treating arrhythmias (Morgan et al., 1990).
Electropolymerizable Monomers
Hsiao and Wang (2016) synthesized novel monomers related to this compound for electropolymerization. These compounds were used to create poly(amide-amine) films with unique electrochromic and fluorescent properties, useful in various technological applications (Hsiao & Wang, 2016).
Stereodynamics Study
Research by Shainyan et al. (2007) on compounds structurally similar to this compound focused on the stereodynamics of such molecules, providing valuable insights for the development of more effective pharmaceuticals (Shainyan, Ushakov, Meshcheryakov, Schilde, Koch, & Kleinpeter, 2007).
Safety and Hazards
The safety data sheets suggest that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced .
Mécanisme D'action
Target of Action
The primary targets of 3,5-Bis(methylsulfonyl)benzamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given its indole derivative nature, it may potentially influence a wide range of biochemical pathways associated with the biological activities mentioned above .
Pharmacokinetics
Its molecular weight is 277.32 , which is within the range generally favorable for oral bioavailability
Result of Action
As an indole derivative, it may exhibit a broad spectrum of biological activities , but specific effects would depend on its interaction with its target(s).
Propriétés
IUPAC Name |
3,5-bis(methylsulfonyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQYQMFUYRDGQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375546 |
Source


|
| Record name | 3,5-bis(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-85-2 |
Source


|
| Record name | 3,5-Bis(methylsulfonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-bis(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
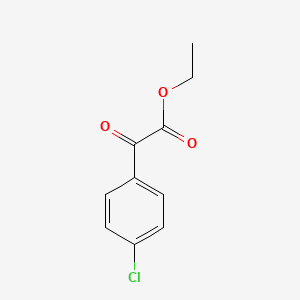
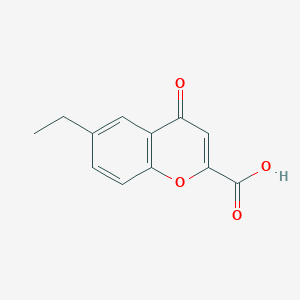
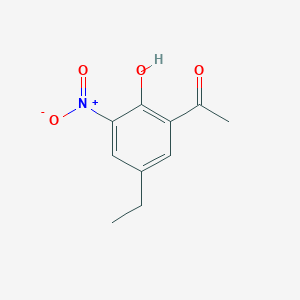

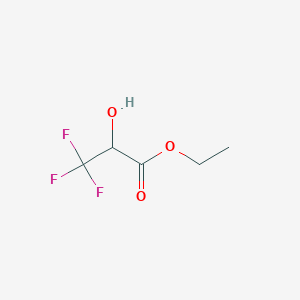
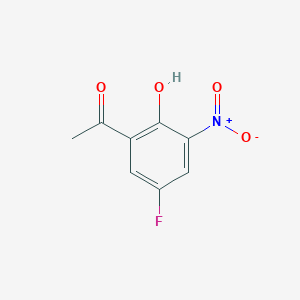
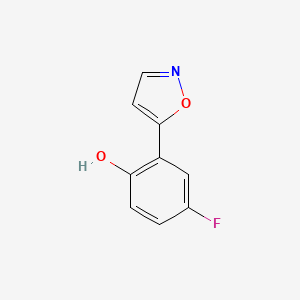


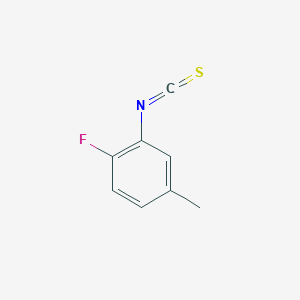

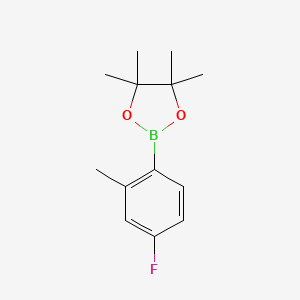
![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

